- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Cas no 912350-00-6 (Potassium 4-iodophenyltrifluoroborate)

912350-00-6 structure
Nombre del producto:Potassium 4-iodophenyltrifluoroborate
Número CAS:912350-00-6
MF:C6H4BF3I
Megavatios:270.806644439697
MDL:MFCD09800738
CID:93204
PubChem ID:23688160
Potassium 4-iodophenyltrifluoroborate Propiedades químicas y físicas
Nombre e identificación
-
- Potassium 4-iodophenyltrifluoroborate
- potassium,trifluoro-(4-iodophenyl)boranuide
- Borate(1-), trifluoro(4-iodophenyl)-, potassium, (T-4)- (9CI)
- potassium trifluoro(4-iodophenyl)boranuide
- CS-0189289
- Potassium 4-iodophenyltrifluoroborate, >=96%
- Potassium 4-iodophenyl trifluoroborate
- AS-2315
- Potassium trifluoro(4-iodophenyl)borate(1-)
- Potassium4-iodophenyltrifluoroborate
- 912350-00-6
- potassium;trifluoro-(4-iodophenyl)boranuide
- MFCD09800738
- E85477
- AKOS016339814
- DB-231690
- DTXSID30635627
-
- MDL: MFCD09800738
- Renchi: 1S/C6H4BF3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H/q-1
- Clave inchi: IQLRWNHKSKNCBF-UHFFFAOYSA-N
- Sonrisas: F[B-](C1C=CC(I)=CC=1)(F)F
Atributos calculados
- Calidad precisa: 309.90400
- Masa isotópica única: 309.90399g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 133
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0Ų
Propiedades experimentales
- Punto de fusión: 297-299°C
- PSA: 0.00000
- Logp: 2.34560
- Sensibilidad: Light Sensitive
Potassium 4-iodophenyltrifluoroborate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315; H319; H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: 26
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
Potassium 4-iodophenyltrifluoroborate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-280008-1g |
Potassium 4-iodophenyltrifluoroborate, |
912350-00-6 | 1g |
¥1158.00 | 2023-09-05 | ||
Key Organics Ltd | AS-2315-0.5G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 0.5g |
£37.00 | 2025-02-08 | |
eNovation Chemicals LLC | D769603-5g |
Potassium4-iodophenyltrifluoroborate |
912350-00-6 | 96% | 5g |
$245 | 2023-05-17 | |
TRC | P698773-100mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | P698773-500mg |
Potassium 4-Iodophenyltrifluoroborate |
912350-00-6 | 500mg |
$ 80.00 | 2022-06-02 | ||
Chemenu | CM218649-25g |
Potassium trifluoro(4-iodophenyl)borate |
912350-00-6 | 95% | 25g |
$475 | 2021-06-16 | |
Ambeed | A177439-250mg |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 98% | 250mg |
$24.0 | 2025-03-16 | |
Apollo Scientific | PC200131-5g |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | 99% | 5g |
£107.00 | 2025-02-21 | |
Key Organics Ltd | AS-2315-5MG |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-2315-1G |
Potassium 4-iodophenyltrifluoroborate |
912350-00-6 | >95% | 1g |
£50.00 | 2025-02-08 |
Potassium 4-iodophenyltrifluoroborate Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
1.2 Reagents: Iodine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.3 Reagents: Potassium bifluoride Solvents: Water ; 10 min, rt
Referencia
- Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate MoietyJournal of Organic Chemistry, 2006, 71(19), 7491-7493,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
Referencia
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 15 min, rt
Referencia
- Denitrogenative Pd/Cu-catalyzed Suzuki-type Cross-coupling of Aryltrifluoroborates with Arylhydrazine Hydrochlorides in Water under Room TemperatureApplied Organometallic Chemistry, 2018, 32(3),,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C; 1 h, -78 °C; 40 min, -78 °C → rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium bifluoride Solvents: Water ; 30 min, rt
Referencia
- Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halidesOrganic Letters, 2009, 11(19), 4330-4333,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 1 h, 70 °C
Referencia
- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common IntermediatesJournal of Organic Chemistry, 2015, 80(11), 5428-5435,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium bifluoride Solvents: Methanol , Water ; rt → 0 °C; overnight, rt
Referencia
- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond FormationOrganic Letters, 2021, 23(11), 4179-4184,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Potassium bifluoride Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referencia
- Photocatalyzed transition-metal-free oxidative cross-coupling reactions of tetraorganoboratesChemRxiv, 2020, 1, 1-6,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium fluoride (K(H2F3)) Solvents: Methanol , Water ; 30 min, 0 °C; overnight, rt
Referencia
- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of TetraorganoboratesChemistry - A European Journal, 2021, 27(13), 4322-4326,
Potassium 4-iodophenyltrifluoroborate Raw materials
- 1-Bromo-4-iodobenzene
- 1,4-Diidobenzene
- 4-Iodophenylboronic acid
- Potassium 4-Bromophenyltrifluoroborate
- Boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO](4-iodophenyl)-, (T-4)-
Potassium 4-iodophenyltrifluoroborate Preparation Products
Potassium 4-iodophenyltrifluoroborate Literatura relevante
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
912350-00-6 (Potassium 4-iodophenyltrifluoroborate) Productos relacionados
- 1189097-36-6(Potassium 3-iodophenyltrifluoroborate)
- 1708179-22-9(3-Ethanesulfonyl-5-nitro-2,3-dihydro-benzofuran-2-ol)
- 2229401-72-1(2-bromo-1-(4-ethylcyclohexyl)ethan-1-ol)
- 2167579-41-9(1-cyclopentyl-4-formyl-1H-pyrazole-3-carboxylic acid)
- 97229-10-2(4-Chloro-2-(methylsulfinyl)pyrimidine)
- 1261603-65-9(5-Chloro-3-fluoro-2-(2-(trifluoromethyl)phenyl)pyridine)
- 2202519-11-5(2-(pyridin-3-yl)methyl-2,3-dihydropyridazin-3-one)
- 1805217-98-4(Methyl 3-chloro-2-cyano-4-formylbenzoate)
- 1345667-13-1(4-Fluoro-4-(3-methoxyphenyl)piperidine)
- 1805608-32-5(4-(Chloromethyl)-3-(difluoromethyl)-5-hydroxypyridine-2-methanol)
Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
